1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- is a compound that belongs to a class of heterocyclic organic compounds known for their biological activity, particularly as inhibitors of fibroblast growth factor receptors (FGFR). This compound features a pyrrolo[2,3-b]pyridine core, which is significant in medicinal chemistry due to its potential therapeutic applications. The presence of a bromo substituent and dimethyl amine group enhances its pharmacological properties, making it a candidate for further research in cancer treatment and other diseases linked to FGFR signaling pathways.
The synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, including the compound in question, have been documented in various scientific studies. Notably, one study highlights the synthesis of these derivatives as potent FGFR inhibitors, demonstrating their potential in cancer therapy .
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- can be classified as:
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions. A common method includes the reaction of 5-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various aldehydes under basic conditions to form the desired amine derivatives.
A typical synthesis pathway may include:
The yield of such reactions can vary significantly; reports indicate yields ranging from 45% to 60% depending on the specific conditions employed .
The molecular structure of 1H-pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- includes:
The compound can undergo several chemical reactions typical for amines and heterocycles:
In biological evaluations, the compound has shown significant inhibition of FGFR activity with IC50 values indicating its potency against various FGFR isoforms .
The mechanism by which 1H-pyrrolo[2,3-b]pyridine derivatives exert their biological effects often involves:
Studies have demonstrated that compounds like 4h from this series exhibit IC50 values in the nanomolar range against FGFRs, indicating strong potential as therapeutic agents .
Relevant data from studies indicate that modifications on the pyrrolo[2,3-b]pyridine scaffold can significantly influence these properties .
1H-Pyrrolo[2,3-b]pyridine derivatives are primarily investigated for their role as:
Recent studies highlight their promising activity against breast cancer cell lines and suggest further exploration into their therapeutic potential .
The compound features a 1H-pyrrolo[2,3-b]pyridine core, comprising a six-membered pyridine ring fused to a five-membered pyrrole. Key structural attributes include:
Table 1: Key Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₆BrN₃ | Balances heteroatom content for target engagement and solubility |
Molecular Weight | 294.19 g/mol | Falls within optimal range for cell permeability (MW < 500) |
Hydrogen Bond Acceptors | 3 | Facilitates interactions with kinase hinge regions |
Rotatable Bonds | 2 | Constrains conformational flexibility to enhance binding specificity |
Halogen Position | C4 of pyridine ring | Enables synthetic diversification via cross-coupling |
Pyrrolo[2,3-b]pyridines (7-azaindoles) emerged as "drug-like" bioisosteres of purines due to their ability to mimic adenine in ATP-binding pockets. Early explorations focused on unsubstituted cores for broad kinase inhibition, as seen in IGF-1R (insulin-like growth factor 1 receptor) inhibitors (2009) [3]. The strategic addition of substituents—particularly at C3 and C4—marked a pivotal shift toward targeted inhibition:
Table 2: Evolution of Pyrrolo[2,3-b]pyridine Derivatives in Kinase Drug Discovery
Generation | Key Modifications | Target | Potency | Primary Application |
---|---|---|---|---|
1st (2000s) | Unsubstituted core | IGF-1R | IC₅₀ ~100 nM | Oncology (broad kinase inhibition) |
2nd (2010s) | C3-benzylamine | FGFR1 | IC₅₀ = 7–25 nM | Solid tumors |
3rd (2020s) | 4-Bromo, C3-N,N-dimethylaminomethyl | TNIK/CSF1R | IC₅₀ <1 nM | Oncology, neurodegenerative diseases |
The 4-bromo-N,N-dimethyl derivative exemplifies rational scaffold design for modulating dysregulated kinases:
Table 3: Target Engagement Profiles of Derived Clinical Candidates
Derivative Structure | Primary Target | Cellular Activity | Therapeutic Area |
---|---|---|---|
6-(6-((Pyridin-3-ylmethyl)amino)pyridin-3-yl) | CSF1R | IC₅₀ = 8.2 nM (cell proliferation) | Tenosynovial giant cell tumor |
5-Chloro-N,N-dimethyl analogs | TNIK | IL-2 inhibition (IC₅₀ = 58 nM) | Colorectal cancer |
3-(3-Methoxybenzyl) | FGFR1 | 4T1 cell migration inhibition (86%) | Metastatic breast cancer |
This compound’s unique topology—merging electron-deficient C4 with the basic C3 side chain—creates a "vector-enabled" scaffold. It simultaneously addresses hinge binding (via pyrrolopyridine N1), allosteric pocket occupancy (via dimethylaminomethyl), and synthetic adaptability (via bromine), positioning it as a cornerstone in next-generation kinase therapeutics [4] [7].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: